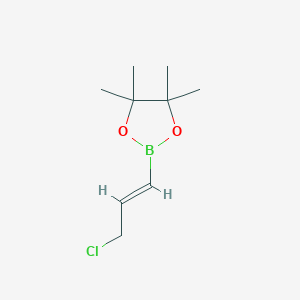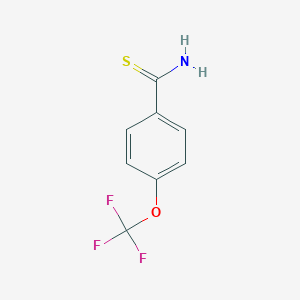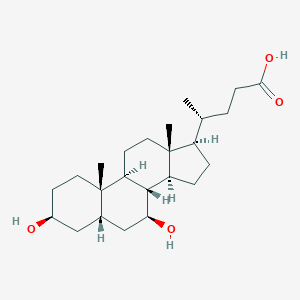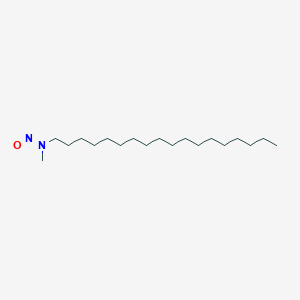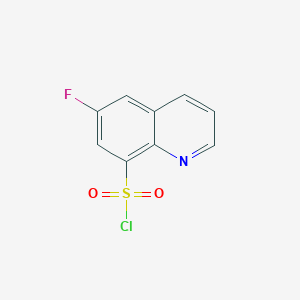
6-Fluoroquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroquinoline-8-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5ClFNO2S and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
6-Fluoroquinoline-8-sulfonyl chloride is significant in the synthesis of heterocyclic compounds, particularly quinoline derivatives. These compounds, including quinoline silyloxymethylsulfones and their derivatives, are pivotal in medicinal chemistry due to their structural importance. The synthesis techniques are scalable and applicable to various quinoline functionalities, offering broad applicability in drug development and other chemical research areas (Patel, Laha, & Moschitto, 2022).
Structural Studies and Molecular Interactions
The compound's derivatives play a crucial role in structural chemistry, especially in understanding molecular interactions. For example, studies on 4-fluoroisoquinoline-5-sulfonyl chloride reveal the intricate molecular conformations and hydrogen bonding patterns, offering insights into molecular design and interaction principles (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Catalysis and Synthesis Methods
This compound is instrumental in developing catalysis methods, such as copper-catalyzed CH sulfonylation of aminoquinoline scaffolds. This catalysis is pivotal for producing sulfonylated compounds, including potential PET radioligands, showcasing its utility in pharmaceutical research and development (Li, Weng, Lu, & Chan, 2016).
Environmental and Material Sciences
In environmental science, derivatives of the compound, such as polyfluorinated ether sulfonates, are identified in municipal sewage sludge, indicating its relevance in environmental monitoring and pollution studies. Understanding these compounds' presence and behavior can guide environmental safety and chemical usage regulations (Ruan, Lin, Wang, Liu, & Jiang, 2015). Additionally, the compound is used in material science for preparing functionalized materials like mesoporous silica, indicating its versatility in various scientific applications (Badiei, Goldooz, & Mohammadi Ziarani, 2011).
Safety and Hazards
Future Directions
Sulfonyl fluorides, including 6-Fluoroquinoline-8-sulfonyl chloride, are gaining interest due to their unique chemical properties and potential applications in various fields such as chemical biology and organic synthesis . Future research may focus on developing more efficient and sustainable methods for synthesizing sulfonyl fluorides and exploring their potential applications .
Properties
IUPAC Name |
6-fluoroquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCFXPRLZWBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
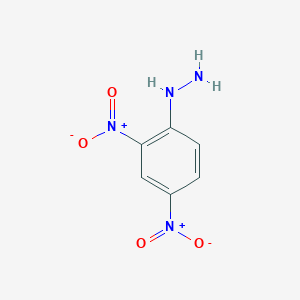
![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)
